molecular formula C6H7NO3S B1583544 4-Methylpyridine-3-sulfonic acid CAS No. 4808-71-3

4-Methylpyridine-3-sulfonic acid

Cat. No. B1583544
CAS RN: 4808-71-3
M. Wt: 173.19 g/mol
InChI Key: YQNKGAZLNOIECR-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfonic acid is a chemical compound with the CAS number 4808-71-3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Methylpyridine-3-sulfonic acid can be achieved through the diazotation of 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group . This process results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .


Physical And Chemical Properties Analysis

4-Methylpyridine-3-sulfonic acid has a molecular weight of 173.19 . It is a solid at room temperature and should be stored in an inert atmosphere . The predicted density is 1.422±0.06 g/cm3 .

Scientific Research Applications

  • Specific Scientific Field : Chemistry, specifically organic synthesis .
  • Summary of the Application : 4-Methylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
  • Methods of Application or Experimental Procedures : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
  • Results or Outcomes : The synthesis of these compounds opens up possibilities for the creation of new biologically active compounds .

The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .

The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .

Safety And Hazards

4-Methylpyridine-3-sulfonic acid is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNKGAZLNOIECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281045
Record name 4-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-sulfonic acid

CAS RN

4808-71-3
Record name 4808-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA Berson, T Cohen - Journal of the American Chemical Society, 1955 - ACS Publications
… identified as 3-hydroxy-4-methylpyridine (II) by (i) the identity of its melting point with that reported for II prepared by alkali fusion of 4-methylpyridine-3 - sulfonic acid,7 (ii) the bright red …
Number of citations: 45 pubs.acs.org
JL Webb, AH Corwin - Journal of the American Chemical Society, 1944 - ACS Publications
… Their yields of 4-methylpyridine-3-sulfonic acid varied … The yield of 4-methylpyridine-3-sulfonic acid resulting from the sulfonation of 4-methylpyridine has been improved. An anomalous …
Number of citations: 27 pubs.acs.org
S Tang, G Chen, G Sun - International journal of molecular sciences, 2019 - mdpi.com
Five potentially environmentally friendly and light-stable hemicyanine dyes were designed based on integrated consideration of photo, environmental, and computational chemistry as …
Number of citations: 4 www.mdpi.com
KA Stępień, W Krawczyk, J Giebułtowicz - Life, 2023 - mdpi.com
… During the quality analysis, we also detected compounds with similar m/z and fragmentation as 4-methylpyridine-3-sulfonic acid (A2). A2 is used by industry and is an irritant to mucous …
Number of citations: 8 www.mdpi.com
AC Cope, EM Hancock - Journal of the American Chemical …, 1944 - ACS Publications
The reaction of acid chlorides with the hydrochlorides of 2-alkylaminoethanols (RNHCH2-CH2OH-HCl), dissolved in a solvent such as chloroform or methylene chloride, has been …
Number of citations: 24 pubs.acs.org
RM Smith, AE Martell, RM Smith, AE Martell - Critical Stability Constants …, 1989 - Springer
… 2,6-Bis(l,l-dimethylethyl)-4methylpyridine3-sulfonic acid (Cl6H2703N5), HL …
Number of citations: 2 link.springer.com

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